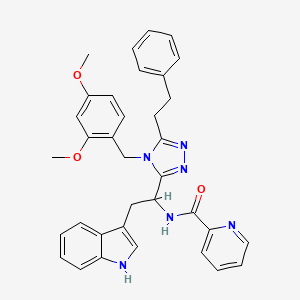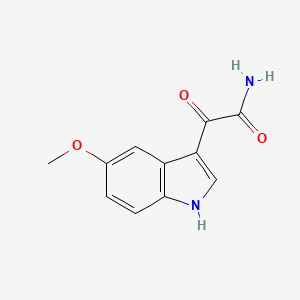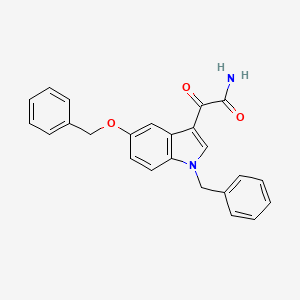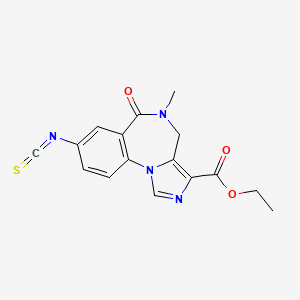
Acide folique 10-formyl-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Formyl Folic Acid-d4: is a deuterium-labeled derivative of 10-Formyl Folic Acid. This compound is primarily used in biochemical research, particularly in studies involving folate metabolism and its related pathways. The deuterium labeling allows for precise tracking and quantification in various analytical techniques, making it a valuable tool in scientific research.
Applications De Recherche Scientifique
Chemistry: 10-Formyl Folic Acid-d4 is used in studies involving folate metabolism and its role in various biochemical pathways. It helps in understanding the chemical transformations and interactions of folic acid derivatives.
Biology: In biological research, this compound is used to study the role of folate in cellular processes such as DNA synthesis, repair, and methylation. It is also used in metabolic studies to trace the pathways and transformations of folate in living organisms.
Medicine: 10-Formyl Folic Acid-d4 is used in medical research to investigate the role of folate in health and disease. It is particularly valuable in studies related to cancer, where folate metabolism is often disrupted. The compound helps in understanding the mechanisms of action of folate-based drugs and their effects on cancer cells.
Industry: In the pharmaceutical industry, 10-Formyl Folic Acid-d4 is used in the development and testing of new drugs. Its deuterium labeling allows for precise tracking and quantification, making it a valuable tool in drug development and quality control.
Mécanisme D'action
Target of Action
The primary target of 10-Formyl Folic Acid-d4 is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the folate pathway, which is crucial for many biochemical processes. The inhibition of DHFR by 10-Formyl Folic Acid-d4 can be used as an early indicator of leukemia .
Mode of Action
10-Formyl Folic Acid-d4 interacts with its target, DHFR, by inhibiting its activity . This inhibition disrupts the folate pathway, affecting the synthesis of purine and thymidine monophosphate (dTMP), which are essential for DNA replication and repair .
Biochemical Pathways
The compound affects the folate pathway, which mediates one-carbon transfer processes . This pathway supports critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation . The disruption of this pathway by 10-Formyl Folic Acid-d4 can lead to various diseases .
Pharmacokinetics
It is known that the compound is a deuterium-labeled form of 10-formylfolic acid . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The inhibition of DHFR by 10-Formyl Folic Acid-d4 disrupts the folate pathway, affecting the synthesis of purine and thymidine monophosphate (dTMP) . This disruption can lead to various diseases, including leukemia .
Action Environment
Analyse Biochimique
Biochemical Properties
10-Formyl Folic Acid-d4 plays a crucial role in many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis, mitochondrial protein translation, and methionine regeneration . These biochemical processes support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .
Cellular Effects
10-Formyl Folic Acid-d4 influences various types of cells and cellular processes. It supports a series of processes that are essential for the cell, including purine and thymidylate synthesis, the methionine cycle, and redox defense . It also contributes to cell proliferation, mitochondrial respiration, and epigenetic regulation .
Molecular Mechanism
The molecular mechanism of 10-Formyl Folic Acid-d4 involves its interactions with biomolecules and its impact on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In the absence of antioxidants, 10-Formyl Folic Acid-d4 is readily oxidized to 10-formyl-DHF (half-life, typically <30 min at 37°C), and on prolonged incubation, it is further oxidized to 10-formyl-folic acid .
Dosage Effects in Animal Models
While a low dose of 10-Formyl Folic Acid-d4 is nutritionally beneficial, a high dose of 10-Formyl Folic Acid-d4 is very toxic . The effects of the product vary with different dosages in animal models .
Metabolic Pathways
10-Formyl Folic Acid-d4 is involved in the metabolic pathways that support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Formyl Folic Acid-d4 typically involves the incorporation of deuterium into the folic acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of 10-Formyl Folic Acid-d4 follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve efficient and cost-effective production. The final product is then purified using techniques such as chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Formyl Folic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 10-formyl-dihydrofolic acid.
Reduction: It can be reduced to tetrahydrofolic acid derivatives.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 10-formyl-dihydrofolic acid.
Reduction: Tetrahydrofolic acid derivatives.
Substitution: Various substituted folic acid derivatives.
Comparaison Avec Des Composés Similaires
10-Formyl Tetrahydrofolic Acid: Similar in structure but lacks deuterium labeling.
5-Formyl Tetrahydrofolic Acid: Another folate derivative with different functional groups.
5,10-Methylene Tetrahydrofolic Acid: Involved in similar biochemical pathways but with different chemical properties.
Uniqueness: 10-Formyl Folic Acid-d4 is unique due to its deuterium labeling, which allows for precise tracking and quantification in research studies. This makes it a valuable tool for studying folate metabolism and its related pathways, providing insights that are not possible with non-labeled compounds.
Propriétés
Numéro CAS |
461426-41-5 |
|---|---|
Formule moléculaire |
C20H19N7O7 |
Poids moléculaire |
473.438 |
Nom IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1/i1D,2D,3D,4D |
Clé InChI |
UGWUWNVTCLDEOG-MNZXJJDISA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O |
Synonymes |
N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoyl-d4]-L-glutamic Acid; 10-Formylpteroylglutamic Acid-d4; N10-Formylfolic Acid-d4; N-[p-[N-[(2-Amino-4-hydroxy-6-pteridinyl)methyl]formamido]benzoyl-d4]-glutamic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)


![2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B584433.png)



![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)
